2-Amino-3-methyl-3h-imidazo[4,5-f]isoquinoline
CAS No.: 147293-15-0
Cat. No.: VC20842502
Molecular Formula: C11H10N4
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 147293-15-0 |
|---|---|
| Molecular Formula | C11H10N4 |
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 3-methylimidazo[4,5-f]isoquinolin-2-amine |
| Standard InChI | InChI=1S/C11H10N4/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) |
| Standard InChI Key | ADHARTAVWVLWEN-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N |
| Canonical SMILES | CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N |
Introduction
Chemical Structure and Properties
Structural Identification
2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline possesses a distinctive chemical structure that combines isoquinoline and imidazole ring systems. The compound features a total of four nitrogen atoms strategically positioned in its structure, contributing to its potential for multiple interactions through hydrogen bonding and other non-covalent interactions. The presence of an amino group at position 2 and a methyl group at position 3 of the imidazole ring provides additional sites for potential functionalization or modification .
Table 2.1.1: Structural Identifiers of 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-methylimidazo[4,5-f]isoquinolin-2-amine |
| CAS Number | 147293-15-0 |
| PubChem CID | 154633 |
| European Community (EC) Number | 815-052-7 |
| InChI | InChI=1S/C11H10N4/c1-15-9-3-2-7-6-13-5-4-8(7)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14) |
| InChIKey | ADHARTAVWVLWEN-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N |
The molecular structure can be visualized as a planar, aromatic system with the amino group likely participating in resonance with the imidazole ring. The methyl substituent at position 3 of the imidazole ring adds steric considerations that may influence the compound's three-dimensional arrangement and interactions .
Physical Properties
The physical properties of 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline provide important insights into its behavior under various conditions and its potential handling requirements for research or industrial applications.
Table 2.2.1: Physical Properties of 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4 |
| Molecular Weight | 198.22 g/mol |
| Physical State | Solid |
| Melting Point | >300°C |
| Solubility | Sparingly soluble in DMSO and Methanol |
| Recommended Storage | Refrigerated conditions |
The high melting point (>300°C) indicates strong intermolecular forces, likely due to extensive π-π stacking interactions between the aromatic rings and potential hydrogen bonding involving the amino group and nitrogen atoms in the heterocyclic system. This high thermal stability is characteristic of fused aromatic heterocycles and suggests the compound would remain stable under moderate heating conditions .
The limited solubility in common organic solvents such as DMSO and methanol presents challenges for solution-phase chemistry and may necessitate the use of specialized solvents or conditions for reactions involving this compound. The recommended refrigerated storage suggests potential sensitivity to long-term exposure to elevated temperatures or light, which is common for many nitrogen-rich heterocyclic compounds .
Salt Forms and Derivatives
Hydrobromide Salt
One significant derivative of 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline is its hydrobromide salt, which has been characterized and assigned the CAS number 1246819-52-2. This salt form represents an important modification that can alter the compound's solubility, stability, and potentially its bioavailability in physiological systems .
Table 3.1.1: Properties of 2-Amino-3-methyl-3H-imidazo[4,5-f]isoquinoline Hydrobromide
| Property | Value |
|---|---|
| CAS Number | 1246819-52-2 |
| PubChem CID | 71313311 |
| Molecular Formula | C11H11BrN4 |
| Molecular Weight | 279.14 g/mol |
| IUPAC Name | 3-methylimidazo[4,5-f]isoquinolin-2-amine;hydrobromide |
| InChIKey | MICSCRZPQICXNA-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C3=C(C=C2)C=NC=C3)N=C1N.Br |
The formation of a hydrobromide salt typically involves protonation of one of the nitrogen atoms in the structure, likely the most basic nitrogen in the imidazole ring or possibly the amino group. This protonation creates an ionic compound with the bromide anion, which often results in different physical properties compared to the parent compound. Salt forms can provide advantages in terms of stability, crystallinity, and potentially improved handling characteristics .
Synthesis and Preparation
Typical synthetic routes for imidazo-fused heterocycles often involve cyclization reactions starting from appropriately substituted precursors. For imidazo[4,5-f]isoquinolines, this might involve isoquinoline derivatives with suitable functionalization at the 4 and 5 positions to allow for imidazole ring formation. Alternative approaches might include constructing the isoquinoline ring system after establishing the imidazole portion of the molecule.
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